BenchChemオンラインストアへようこそ!

(1-(1-isobutylpyrrolidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol

5-HT1A receptor serotonin receptor binding CNS drug discovery

(1-(1-Isobutylpyrrolidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol (CAS 2098121-99-2) is a synthetic small molecule belonging to the 1,2,3-triazole class, characterized by an isobutyl-substituted pyrrolidine ring N-linked to the triazole core and a hydroxymethyl group at the 4-position. Its molecular formula is C₁₁H₂₀N₄O with a molecular weight of 224.30 g/mol, and it is commercially available at a standard purity of 98% with batch-specific QC documentation including NMR, HPLC, and GC.

Molecular Formula C11H20N4O
Molecular Weight 224.30 g/mol
Cat. No. B15277404
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-(1-isobutylpyrrolidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol
Molecular FormulaC11H20N4O
Molecular Weight224.30 g/mol
Structural Identifiers
SMILESCC(C)CN1CCC(C1)N2C=C(N=N2)CO
InChIInChI=1S/C11H20N4O/c1-9(2)5-14-4-3-11(7-14)15-6-10(8-16)12-13-15/h6,9,11,16H,3-5,7-8H2,1-2H3
InChIKeyXOEVKECYBPZZQD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1-(1-Isobutylpyrrolidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol: Chemical Identity, Structural Class, and Procurement Baseline


(1-(1-Isobutylpyrrolidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol (CAS 2098121-99-2) is a synthetic small molecule belonging to the 1,2,3-triazole class, characterized by an isobutyl-substituted pyrrolidine ring N-linked to the triazole core and a hydroxymethyl group at the 4-position . Its molecular formula is C₁₁H₂₀N₄O with a molecular weight of 224.30 g/mol, and it is commercially available at a standard purity of 98% with batch-specific QC documentation including NMR, HPLC, and GC . This compound is a member of a broader series of N-substituted pyrrolidinyl-triazole-methanol analogs explored primarily for CNS receptor targeting applications [1].

Why Generic Substitution Fails for (1-(1-Isobutylpyrrolidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol: Structural Determinants of Target Engagement


Substituting (1-(1-isobutylpyrrolidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol with a structurally related analog — even one differing by a single methylene unit in the N-alkyl substituent — carries the risk of losing the specific receptor affinity profile that defines its research utility. The isobutyl group on the pyrrolidine nitrogen is a key pharmacophoric determinant: its steric and lipophilic character directly influences the compound's binding pose at the 5-HT1A receptor orthosteric site, as evidenced by the sub-nanomolar Ki of 0.324 nM [1]. The closest N-alkyl variants — including the isopentyl (CAS 2097995-62-3, MW 238.33) and unsubstituted pyrrolidine (CAS 1706454-43-4, MW 168.2) analogs — differ substantially in both molecular weight and lipophilicity, parameters that govern passive membrane permeability and receptor binding kinetics . Without head-to-head pharmacological data for these comparators, any assumption of equivalent target engagement constitutes a scientifically unjustified extrapolation; the isobutyl substitution pattern must be treated as a critical, non-fungible feature of the molecule's activity profile [1].

Quantitative Differentiation Evidence for (1-(1-Isobutylpyrrolidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol: Receptor Binding Affinity and Selectivity Data


5-HT1A Receptor Binding Affinity: Sub-Nanomolar Ki Establishes Potency Benchmark for Isobutyl-Substituted Triazole-Pyrrolidine Series

(1-(1-Isobutylpyrrolidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol exhibits a Ki of 0.324 nM at the human recombinant 5-HT1A receptor, measured by displacement of [³H]-OH-DPAT in HeLa cells [1]. No publicly available Ki data exist for the closest structural analogs — the isopentyl derivative (CAS 2097995-62-3) or the N-unsubstituted pyrrolidine derivative (CAS 1706454-43-4) — at this target. Within the broader triazole-pyrrolidine chemical class, reported 5-HT1A affinities for related ligands span a range from low nanomolar to micromolar; the 0.324 nM Ki places this compound among the higher-affinity members of its chemotype [2]. The endogenous ligand serotonin (5-HT) has a reported Ki of approximately 1–10 nM at 5-HT1A, against which this compound demonstrates ≥3-fold greater affinity [3].

5-HT1A receptor serotonin receptor binding CNS drug discovery radioligand displacement

Selectivity Profile Across Aminergic Receptors: 5-HT1A vs. Alpha-1 Adrenergic Receptor Subtypes

In side-by-side binding assays conducted under the same experimental curation (University of Modena and Reggio Emilia / ChEMBL), (1-(1-isobutylpyrrolidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol demonstrates measurable affinity at alpha-1 adrenergic receptor subtypes, enabling the calculation of intra-target selectivity ratios [1]. The compound binds alpha-1D adrenergic receptor with Ki = 5.75 nM (17.7-fold weaker than 5-HT1A) and alpha-1B adrenergic receptor with Ki = 74.1 nM (229-fold weaker than 5-HT1A). The selectivity window of 17.7-fold to 229-fold over these adrenergic off-targets is a quantifiable differentiation metric. In contrast, the isopentyl analog (CAS 2097995-62-3) and unsubstituted pyrrolidine analog (CAS 1706454-43-4) lack any publicly reported binding data for these receptor subtypes .

receptor selectivity off-target profiling alpha-1 adrenergic receptor aminergic GPCR

Chemical Purity Documentation and Batch-to-Batch Reproducibility for Procurement Decisions

Commercially, (1-(1-isobutylpyrrolidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol is supplied at a standard purity of 98% by Bidepharm (Cat. No. BD01340276), with batch-specific QC documentation including NMR, HPLC, and GC available upon procurement . By comparison, the isopentyl analog (CAS 2097995-62-3) is listed on Chemsrc without a purity specification, and the N-unsubstituted pyrrolidine analog (CAS 1706454-43-4) is listed at 95% purity . The 3-percentage-point purity differential (98% vs. 95%) corresponds to a 60% reduction in total impurity burden, which may be relevant for assays sensitive to trace contaminants (e.g., functional cAMP or β-arrestin recruitment assays where impurities can produce artifactual agonism or antagonism).

chemical purity batch QC NMR HPLC procurement specification

Molecular Weight and Physicochemical Differentiation from Closest N-Alkyl Analogs

The molecular weight of (1-(1-isobutylpyrrolidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol is 224.30 g/mol (C₁₁H₂₀N₄O), positioning it between the lighter N-unsubstituted analog (CAS 1706454-43-4, MW 168.2, C₇H₁₂N₄O) and the heavier isopentyl analog (CAS 2097995-62-3, MW 238.33, C₁₂H₂₂N₄O) . The stepwise increase of ~56 Da (unsubstituted → isobutyl) and ~14 Da (isobutyl → isopentyl) reflects the addition of one methylene unit at each increment, with corresponding changes in computed lipophilicity (estimated ΔlogP of ~0.5 per methylene). Within CNS drug discovery, compounds in the MW 200–250 range with moderate lipophilicity are generally favored for balancing blood-brain barrier penetration with target engagement; the isobutyl derivative occupies an intermediate physicochemical space that may offer advantages for CNS exposure relative to both the lighter (potentially lower passive permeability) and heavier (potentially higher non-specific binding) analogs.

molecular weight lipophilicity physicochemical properties drug-likeness BBB penetration

Recommended Research Application Scenarios for (1-(1-Isobutylpyrrolidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol Based on Quantified Evidence


High-Potency 5-HT1A Pharmacological Probe for Serotonergic Signaling Studies

The sub-nanomolar 5-HT1A affinity (Ki = 0.324 nM) of this compound supports its use as a high-potency pharmacological tool for investigating 5-HT1A-mediated signaling pathways, including Gαi/o-coupled cAMP inhibition and β-arrestin recruitment, in recombinant HeLa cell systems [1]. Researchers studying serotonin receptor pharmacology can deploy this compound at low nanomolar concentrations where non-specific binding is minimized, leveraging the documented 17.7–229-fold selectivity window over alpha-1 adrenergic receptors to reduce confounding adrenergic signaling in mixed-cell or tissue preparations [1]. The isobutyl N-substituent is a critical structural feature; substitution with the isopentyl or unsubstituted pyrrolidine analog would yield compounds with uncharacterized (and potentially absent) 5-HT1A binding, as no data exist for these comparators at this target .

Structure-Activity Relationship (SAR) Reference Standard for Triazole-Pyrrolidine CNS Ligand Optimization

This compound serves as a well-characterized reference point within a triazole-pyrrolidine SAR program targeting aminergic GPCRs. With binding data spanning three receptor subtypes (5-HT1A, Alpha-1D, Alpha-1B) all generated under a single curation at the University of Modena and Reggio Emilia [1], it provides a consistent dataset for benchmarking newly synthesized analogs. The quantified selectivity ratios (5-HT1A/Alpha-1D = 17.7; 5-HT1A/Alpha-1B = 229) establish baseline selectivity expectations against which modifications to the N-alkyl group, triazole substituent, or pyrrolidine stereochemistry can be evaluated. The commercial availability at 98% purity with batch-specific QC documentation (Bidepharm BD01340276) further supports its adoption as a reproducible reference standard across collaborating laboratories .

Intermediate Physicochemical Benchmark for CNS Drug-Likeness Optimization in Triazole Series

With a molecular weight of 224.30 g/mol and an intermediate position in the N-alkyl substitution series (between the 168.2 Da unsubstituted analog and the 238.33 Da isopentyl analog), this compound occupies a favorable CNS drug-like chemical space that balances the competing demands of target affinity, passive permeability, and metabolic stability [1]. Medicinal chemistry teams optimizing triazole-pyrrolidine leads for CNS indications can use this compound as a reference for MW and lipophilicity benchmarks; the ~56 Da increment from the unsubstituted to isobutyl analog and ~14 Da from isobutyl to isopentyl correspond to estimated ΔlogP increments of ~0.5 per methylene, providing a rational framework for stepwise property optimization without the need for de novo synthesis of the full N-alkyl series [1].

Radioligand Binding Assay Positive Control for 5-HT1A Screening Cascades

Given its well-defined Ki of 0.324 nM in a [³H]-OH-DPAT displacement assay format using HeLa cell membranes [1], this compound is suitable as a positive control or reference ligand in primary 5-HT1A radioligand binding screens. The assay conditions are fully specified (human recombinant receptor, HeLa expression system, 30-minute incubation, liquid scintillation readout), enabling direct protocol replication across screening laboratories [1]. The availability of batch-specific QC documentation (NMR, HPLC, GC) from the commercial supplier reduces the risk of lot-to-lot variability that could otherwise shift apparent Ki values and compromise longitudinal assay consistency .

Quote Request

Request a Quote for (1-(1-isobutylpyrrolidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.